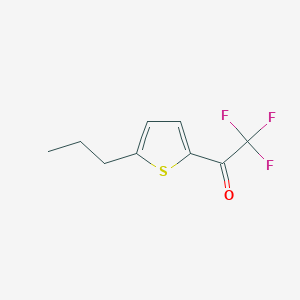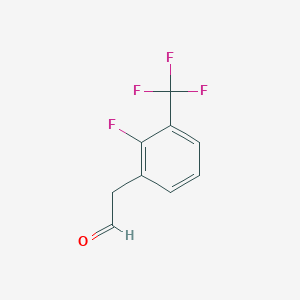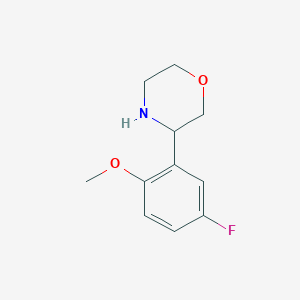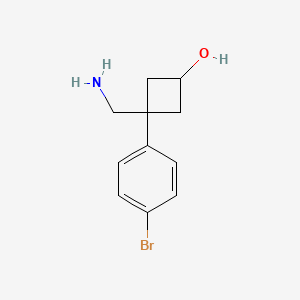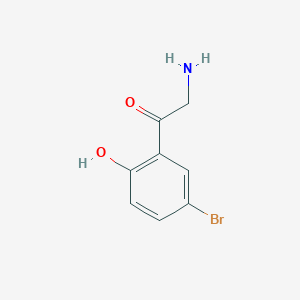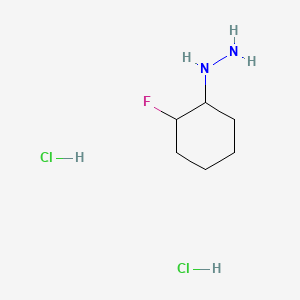
(2-Fluorocyclohexyl)hydrazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluorocyclohexyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C6H15Cl2FN2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2-fluorocyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorocyclohexyl)hydrazine dihydrochloride typically involves the reaction of 2-fluorocyclohexanone with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently converted to the dihydrochloride salt. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluorocyclohexyl)hydrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other nitrogen-containing derivatives.
Reduction: It can be reduced to form amines or other reduced nitrogen species.
Substitution: The fluorine atom in the cyclohexyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
(2-Fluorocyclohexyl)hydrazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a precursor for radiolabeled compounds in imaging studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Fluorocyclohexyl)hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the cyclohexyl ring can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazine dihydrochloride: A simpler derivative without the fluorocyclohexyl group.
Cyclohexylhydrazine dihydrochloride: Similar structure but without the fluorine atom.
Fluorocyclohexylamine: Contains the fluorocyclohexyl group but lacks the hydrazine moiety.
Uniqueness
(2-Fluorocyclohexyl)hydrazine dihydrochloride is unique due to the presence of both the fluorocyclohexyl group and the hydrazine moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C6H15Cl2FN2 |
|---|---|
Poids moléculaire |
205.10 g/mol |
Nom IUPAC |
(2-fluorocyclohexyl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C6H13FN2.2ClH/c7-5-3-1-2-4-6(5)9-8;;/h5-6,9H,1-4,8H2;2*1H |
Clé InChI |
BXVAJYXFYBDXEY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)NN)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-bromoethyl)Benzo[b]thiophene](/img/structure/B13590548.png)
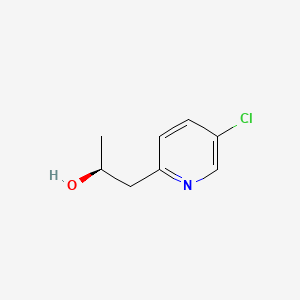
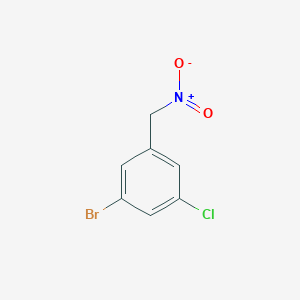
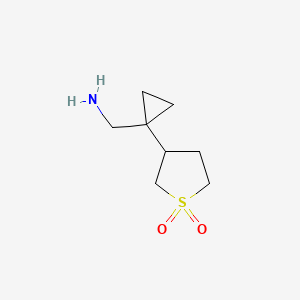
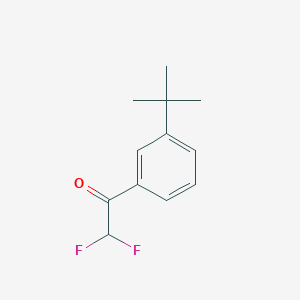
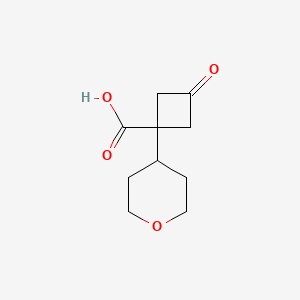
![2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13590586.png)
